molecular formula C10H14N4O2S2 B2860782 N,N-diethyl-3-sulfanyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 923710-86-5

N,N-diethyl-3-sulfanyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B2860782
CAS No.: 923710-86-5
M. Wt: 286.37
InChI Key: GPWPXEVSKLCWDD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Triazole compounds, which this compound is a part of, are known to interact with a variety of enzymes and receptors, showing versatile biological activities .

Mode of Action

Triazole compounds are known for their ability to bind in the biological system with various enzymes and receptors . This suggests that N,N-diethyl-3-mercapto[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide may interact with its targets, leading to changes in their function.

Biochemical Pathways

It’s known that triazole compounds can influence a wide range of biological activities . Therefore, it’s plausible that this compound could affect multiple biochemical pathways, leading to various downstream effects.

Pharmacokinetics

The molecular weight of the compound is 28638 , which is within the optimal range for drug-like molecules, suggesting it may have favorable pharmacokinetic properties.

Result of Action

Given the known biological activities of triazole compounds , it’s likely that this compound could have a range of effects at the molecular and cellular level.

Preparation Methods

The synthesis of N,N-diethyl-3-sulfanyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves several steps. One common method includes the reaction of pyridine-2,6-dimethylhydrazine with carbon disulfide in the presence of potassium hydroxide and ethanol . The reaction mixture is then subjected to sulfonylation to introduce the sulfonamide group . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and higher yields.

Chemical Reactions Analysis

N,N-diethyl-3-sulfanyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is employed in proteomics research to study protein interactions and functions . Additionally, it is used in the industry for the synthesis of other complex molecules and materials .

Comparison with Similar Compounds

N,N-diethyl-3-sulfanyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide can be compared with other similar compounds such as [1,2,4]triazolo[4,3-a]pyrazine derivatives . These compounds share a similar triazole ring structure but differ in their substituents and functional groups.

Properties

IUPAC Name

N,N-diethyl-3-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2S2/c1-3-13(4-2)18(15,16)8-5-6-9-11-12-10(17)14(9)7-8/h5-7H,3-4H2,1-2H3,(H,12,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWPXEVSKLCWDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CN2C(=NNC2=S)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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